Vildagliptin-d3

Overview

Description

Vildagliptin-d3 is a deuterated form of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. Vildagliptin belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin-d3 involves the incorporation of deuterium atoms into the Vildagliptin molecule. One common method is the deuteration of the starting material, L-proline, followed by a series of chemical reactions to form the final product. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin-d3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Chemistry Applications

Reference Standard

Vildagliptin-d3 serves as a reference standard in analytical chemistry. It is utilized for the quantification of vildagliptin in pharmaceutical formulations, allowing for accurate measurement and quality control during drug development and production processes.

Biological Studies

Effects on Biological Pathways

Research has demonstrated that this compound influences various biological pathways. For instance, it has been shown to increase serum insulin levels while decreasing glucagon levels in animal models, which is crucial for managing hyperglycemia . Additionally, studies indicate that this compound may enhance β-cell mass and improve insulin signaling pathways under conditions of endoplasmic reticulum stress .

Medical Applications

Clinical Efficacy in Diabetes Management

this compound has been investigated for its efficacy in managing type 2 diabetes mellitus. In clinical settings, studies have shown that patients treated with this compound in combination with metformin achieved significant reductions in HbA1c levels, indicating improved glycemic control . A pooled analysis from multiple studies revealed that approximately 60% of patients reached their glycemic targets after treatment with this compound combined with metformin .

Case Study: Thrombocytopenia Association

A notable case study highlighted a potential association between long-term use of Vildagliptin and thrombocytopenia, where a patient's platelet count significantly decreased after 21 months on the medication. This case emphasizes the need for careful monitoring of blood parameters during treatment with this compound .

Industry Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed as a quality control standard during the production of vildagliptin formulations. Its unique properties allow researchers to develop improved formulations that may enhance therapeutic efficacy while minimizing side effects.

Combination Therapies

Nephroprotective Effects

Recent studies have explored the nephroprotective effects of this compound when combined with vitamin D3 in models of insulin resistance-induced kidney damage. The combination therapy has shown promising results in reversing renal dysfunction and oxidative stress associated with metabolic syndrome .

Table 1: Clinical Effectiveness of this compound

| Study Type | Population Size | HbA1c Reduction (%) | Glycemic Target Achievement (%) |

|---|---|---|---|

| Observational Study | 4303 | -1.0 | 58.94 |

| Real-World Study (VIL-INS) | 12603 | -1.46 | ~70 |

Table 2: Case Study Overview

| Patient Characteristics | Initial Treatment | Platelet Count Change |

|---|---|---|

| Type 2 Diabetes Mellitus | Metformin + Glimepiride + Vildagliptin | Halved over 21 months |

Mechanism of Action

Vildagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are responsible for promoting insulin secretion and regulating blood glucose levels. By increasing the levels of these hormones, this compound helps improve glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vildagliptin-d3 include other dipeptidyl peptidase-4 inhibitors such as:

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin .

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated forms .

Biological Activity

Vildagliptin-d3 is a deuterium-labeled derivative of vildagliptin, a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is primarily utilized in research settings to elucidate the pharmacokinetics and dynamics of vildagliptin, particularly its effects on glucose metabolism and insulin signaling pathways. The incorporation of deuterium allows for enhanced stability and tracking of the compound in biological systems, making it invaluable for various experimental applications.

This compound functions by inhibiting DPP-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, this compound increases the levels of GLP-1, which in turn enhances insulin secretion in response to meals. The chemical structure of this compound facilitates specific interactions with the active site of DPP-IV, leading to its biological effects.

Pharmacokinetics and ADME

This compound can be utilized to study the absorption, distribution, metabolism, and excretion (ADME) of vildagliptin in the body. Due to the presence of deuterium, researchers can distinguish this compound from its non-labeled counterpart using mass spectrometry. This distinction allows for precise measurements of the compound's concentration in blood, tissues, and excreta, providing insights into its pharmacokinetic profile.

Biological Activity

Research indicates that this compound exhibits significant biological activity related to glucose metabolism. It has been shown to possess anti-inflammatory and antioxidant properties , contributing to renal protection in various models. For instance:

- Nephroprotective Effects : A study demonstrated that this compound, when combined with vitamin D3, enhances nephroprotective effects by reducing markers of oxidative stress and inflammation in renal tissues .

- In Vitro Studies : In vitro studies have shown that this compound inhibits pancreatic beta-cell apoptosis by suppressing endoplasmic reticulum stress .

Case Study 1: Thrombocytopenia Association

A case study reported a gradual decline in platelet count in a patient after 21 months of vildagliptin use. The platelet count nearly halved during this period but returned to normal after discontinuation of the drug. This suggests a potential association between vildagliptin use and thrombocytopenia .

| Time Period | Platelet Count Change |

|---|---|

| After 21 months | Decreased by ~50% |

| After discontinuation | Returned to normal |

Case Study 2: Efficacy in Type 2 Diabetes

Another study evaluated the efficacy of vildagliptin as an add-on therapy in patients with type 2 diabetes. The results indicated that patients receiving vildagliptin experienced a significant reduction in HbA1c levels compared to placebo .

| Treatment Group | Baseline HbA1c | End HbA1c | Change |

|---|---|---|---|

| Vildagliptin | 8.75% | 7.74% | -1.01% |

| Placebo | 8.80% | 8.55% | -0.25% |

Comparative Analysis

This compound has been compared with other DPP-IV inhibitors regarding its potency and selectivity:

| Compound | IC50 (nM) | Selectivity for DPP-IV |

|---|---|---|

| This compound | 3.5 | High |

| Sitagliptin | ~10 | Moderate |

Q & A

Basic Research Questions

Q. How should researchers design experiments to study the isotopic effects of Vildagliptin-d3 in enzymatic inhibition assays?

- Methodological Answer : Experimental design should include control groups (e.g., non-deuterated Vildagliptin), standardized enzyme activity assays (e.g., DPP-4 inhibition), and mass spectrometry for isotopic quantification. Use factorial designs to isolate variables like pH, temperature, and substrate concentration. Ensure replicates (n ≥ 3) to account for biological variability. Predefined statistical models (e.g., ANOVA) should validate isotopic effects on binding kinetics .

Q. What analytical techniques are validated for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard. Validate methods per FDA guidelines: specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Include matrix effects assessment (e.g., plasma vs. serum) and stability tests under storage conditions .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Document synthetic routes (e.g., deuterium exchange protocols) with reaction conditions (time, temperature, catalysts). Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H, ¹³C, ²H spectra) and high-resolution mass spectrometry (HRMS) for isotopic purity (>98%). Publish detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic stability be resolved in cross-species studies?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Stratify data by species (e.g., murine vs. human hepatocytes), assay type (in vitro vs. in vivo), and metabolic pathways (CYP3A4 vs. esterase-mediated hydrolysis). Use sensitivity analysis to identify confounding variables (e.g., enzyme induction protocols). Consult multi-institutional datasets to validate trends .

Q. What strategies optimize the detection of deuterium-related isotopic effects in this compound’s binding thermodynamics?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) paired with hydrogen-deuterium exchange mass spectrometry (HDX-MS). Compare ΔG values between deuterated and non-deuterated analogs under controlled buffer conditions (e.g., 25°C, pH 7.4). Use computational modeling (e.g., molecular dynamics simulations) to predict isotopic impacts on binding pockets .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects in diabetic models?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to prioritize off-target pathways (e.g., inflammatory cytokines). Validate hypotheses via CRISPR-Cas9 knockouts in cell lines .

Q. Methodological Frameworks and Tools

| Analytical Techniques | Purpose | Validation Metrics |

|---|---|---|

| LC-MS/MS | Quantification in biological matrices | Linearity, precision, recovery |

| HDX-MS | Binding thermodynamics | Deuteration efficiency, peptide coverage |

Q. Common Pitfalls and Solutions

Properties

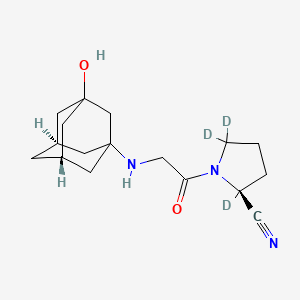

IUPAC Name |

(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-COZVPQRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858562 | |

| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217546-82-1 | |

| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.